molecular formula C27H23NO2 B10952586 N-(4-Phenoxyphenyl)-3,3-diphenylpropanamide

N-(4-Phenoxyphenyl)-3,3-diphenylpropanamide

Cat. No.: B10952586
M. Wt: 393.5 g/mol
InChI Key: GTWOTFFFCXHLRG-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)-3,3-diphenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxyphenyl group and two phenyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenoxyphenyl)-3,3-diphenylpropanamide typically involves the reaction of 4-phenoxyaniline with 3,3-diphenylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenoxyphenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-Phenoxyphenyl)-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Phenoxyphenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Phenoxyphenyl)-2-(pyridin-4-ylmethyl)amino]nicotinamide: Shares a similar phenoxyphenyl group but differs in the rest of the structure.

    4-N-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine: Another compound with a phenoxyphenyl group, known for its inhibitory effects on mitochondrial complex I.

Uniqueness

N-(4-Phenoxyphenyl)-3,3-diphenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenoxyphenyl and diphenyl groups attached to a propanamide backbone makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H23NO2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C27H23NO2/c29-27(20-26(21-10-4-1-5-11-21)22-12-6-2-7-13-22)28-23-16-18-25(19-17-23)30-24-14-8-3-9-15-24/h1-19,26H,20H2,(H,28,29)

InChI Key

GTWOTFFFCXHLRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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